molecular formula C7H7BrClN3S B1286075 3-(5-Bromo-2-thienyl)-1H-pyrazol-5-amine hydrochloride CAS No. 1031794-53-2

3-(5-Bromo-2-thienyl)-1H-pyrazol-5-amine hydrochloride

Cat. No.: B1286075
CAS No.: 1031794-53-2
M. Wt: 280.57 g/mol
InChI Key: SDBRFERSSWJUGT-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-thienyl)-1H-pyrazol-5-amine hydrochloride is a heterocyclic compound featuring a pyrazole core substituted with a 5-bromo-2-thienyl group at the 3-position and an amine group at the 5-position, forming a hydrochloride salt. The bromothienyl moiety introduces steric bulk and electron-withdrawing effects, while the hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological and crystallographic studies .

Molecular Formula: C₇H₇BrClN₃S
Molecular Weight: ~305.58 g/mol (calculated)
Key Features:

  • Pyrazole core: Aromatic heterocycle with hydrogen-bonding capacity via the amine group.
  • Hydrochloride salt: Improves stability and solubility in polar solvents.

Properties

IUPAC Name

5-(5-bromothiophen-2-yl)-1H-pyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3S.ClH/c8-6-2-1-5(12-6)4-3-7(9)11-10-4;/h1-3H,(H3,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBRFERSSWJUGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C2=CC(=NN2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Condensation and Bromination

One approach starts from 5-amino-3-bromo-1H-pyrazole, which is reacted with diethyl ethoxymethylenemalonate in acetic acid under reflux for 20 hours to yield an intermediate with an 81% yield. This intermediate can be further processed to introduce the thienyl moiety and amine functionality.

Step Reagents/Conditions Yield Notes
Condensation 5-amino-3-bromo-1H-pyrazole + diethyl ethoxymethylenemalonate, AcOH, reflux, 20 h 81% Formation of pyrazole intermediate
Bromination Using tribromooxyphosphorus on pyrazole ester Not specified Selective bromination on pyrazole ring

Bromination and Amination via Carbamate Intermediate

A patented method for related pyrazole derivatives involves:

  • Bromination of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester using tribromooxyphosphorus.
  • Hydrolysis of the ester to the acid.
  • Substitution with tert-butyl alcohol and dimethyl azidophosphate to form a tert-butyl carbamate.
  • Hydrolysis of the carbamate in trifluoroacetic acid to yield the 5-bromo-1-methyl-1H-pyrazol-3-amine.

This method emphasizes mild conditions, low toxicity, and scalability.

Direct Pyrazole Formation from Phenacyl Bromides and Hydrazones

A modular one-pot synthesis involves reacting phenacyl bromides with benzal hydrazones in ethanol under reflux to form pyrazole derivatives. For bromo-substituted phenacyl bromides, the reaction proceeds with moderate yields (~30-56%) and can be adapted to introduce the thienyl substituent by using appropriate bromothienyl precursors.

Entry Reagents Temp Time Yield Notes
1 Phenacyl bromide + benzal hydrazone Reflux 30 min 30% Initial trial
2 Increased hydrazone equiv Reflux 30 min 35-40% Slight yield improvement

Reduction and Diazotization Routes

For thieno[3,2-c]pyrazole analogs, a multi-step sequence involving azide formation, reduction to amine, diazotization, and reduction of diazonium salts has been reported. Although yields are modest (5.7–12%), this method provides access to the pyrazole-thiophene fused systems.

Other Synthetic Routes

  • Reaction of 3-bromo-1H-pyrazol-5-amine with sodium and 1,3-dimethylpyrimidine-2,4-dione in ethanol at 80 °C for 3 hours yields the target compound in 38% yield.
  • Use of cesium carbonate in DMF at 125 °C with ethyl-3-ethoxyacrylate provides a 2.0 g yield of the desired compound after purification.
Method Starting Materials Key Reagents/Conditions Yield Remarks
Condensation with diethyl ethoxymethylenemalonate 5-amino-3-bromo-1H-pyrazole Acetic acid, reflux, 20 h 81% High yield, classical approach
Bromination and carbamate intermediate 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester Tribromooxyphosphorus, TFA hydrolysis Not specified Mild, scalable, low toxicity
One-pot pyrazole synthesis Phenacyl bromide + benzal hydrazone EtOH, reflux, 30 min 30-56% Modular, adaptable to bromo-thienyl
Azide reduction and diazotization Azide intermediates NaN3, hydrazine, NaNO2 5.7-12% overall Multi-step, low yield
Sodium reduction with pyrimidinedione 3-bromo-1H-pyrazol-5-amine Na, EtOH, 80 °C, 3 h 38% Moderate yield, simple reagents
Cesium carbonate mediated reaction 3-bromo-1H-pyrazol-5-amine + ethyl-3-ethoxyacrylate Cs2CO3, DMF, 125 °C, 2 h Not specified Requires purification, moderate yield
  • The condensation method with diethyl ethoxymethylenemalonate in acetic acid provides the highest isolated yield (81%) and is well-documented for pyrazole derivatives bearing bromine substituents.
  • Bromination using tribromooxyphosphorus is effective for selective bromination on pyrazole esters, enabling further functionalization steps.
  • One-pot methods offer operational simplicity but generally lower yields and may require chromatographic purification.
  • Multi-step azide reduction and diazotization routes are less efficient but useful for complex fused ring systems.
  • The choice of base and solvent (e.g., sodium in ethanol, cesium carbonate in DMF) significantly affects the reaction outcome and yield.

The preparation of 3-(5-Bromo-2-thienyl)-1H-pyrazol-5-amine hydrochloride involves several synthetic strategies, with the condensation of 5-amino-3-bromo-1H-pyrazole and diethyl ethoxymethylenemalonate under reflux in acetic acid being the most efficient and high-yielding method. Alternative methods such as bromination of pyrazole esters and one-pot pyrazole formation provide useful routes depending on available starting materials and desired scale. The selection of method depends on factors such as yield, scalability, reagent availability, and safety considerations.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Center

The bromine atom at position 5 of the thienyl ring undergoes substitution under transition-metal catalysis. Key reactions include:

Reaction TypeConditionsProductsYieldReferences
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°CAryl/heteroaryl groups at C560–85%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneAmino-substituted thienyl derivatives55–70%

Mechanistic Notes : The bromine’s electrophilic nature facilitates oxidative addition with palladium catalysts, enabling cross-couplings with boronic acids or amines. Steric hindrance from the pyrazole ring slightly reduces reaction efficiency compared to simpler bromothiophenes .

Functionalization of the Pyrazole Amine

The primary amine at position 5 of the pyrazole participates in condensation and acylation reactions:

Reaction TypeConditionsProductsYieldReferences
Schiff Base FormationAldehydes/ketones, EtOH, refluxImine-linked conjugates70–90%
AcylationAcetyl chloride, pyridine, RTN-Acetylated pyrazole derivatives85–95%

Key Data :

  • Schiff bases derived from aromatic aldehydes (e.g., 4-nitrobenzaldehyde) show enhanced stability due to conjugation.

  • Acylation proceeds quantitatively in anhydrous conditions, preserving the thienyl bromide integrity.

Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole’s electron-rich C4 position undergoes regioselective halogenation:

Reaction TypeConditionsProductsYieldReferences
BrominationBr₂, CHCl₃, 0°C → RT4-Bromo-pyrazole derivatives40–50%

Limitations : Over-bromination is minimized by stoichiometric control . The thienyl bromide remains inert under these conditions.

Cyclization Reactions

The amine and thienyl groups enable heterocycle formation:

Reaction TypeConditionsProductsYieldReferences
Thiazole SynthesisCS₂, KOH, DMSO, 120°CThienyl-thiazole hybrids30–45%

Mechanism : The amine reacts with carbon disulfide to form a dithiocarbamate intermediate, which cyclizes with the thienyl bromide.

Stability Under Acidic/Basic Conditions

Critical for synthetic planning:

ConditionObservationOutcomeReferences
1M HCl, refluxPartial hydrolysis of the amine groupDegradation (~20% over 2 h)
1M NaOH, refluxThienyl bromide stability retainedNo decomposition after 3 h

Photoreactivity

UV irradiation (λ = 254 nm) induces homolytic C-Br bond cleavage, generating a thienyl radical that dimerizes . This pathway is less synthetically useful due to low selectivity.

Scientific Research Applications

3-(5-Bromo-2-thienyl)-1H-pyrazol-5-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-thienyl)-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets. The bromothiophene moiety can interact with various enzymes and receptors, modulating their activity. The pyrazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Compound Name Substituent (Position) Molecular Weight (g/mol) Key Substituent Effects Reference
3-(5-Bromo-2-thienyl)-1H-pyrazol-5-amine HCl 5-Bromo-2-thienyl (3) ~305.58 Electron-withdrawing Br; sulfur enhances π-stacking
3-(Thiophen-2-yl)-1H-pyrazol-5-amine (MK51) Thiophen-2-yl (3) ~193.23 Less electronegative than Br; increased lipophilicity
3-(4-Bromophenyl)-1H-pyrazol-5-amine (MK52) 4-Bromophenyl (3) ~253.08 Bromophenyl provides planar aromaticity
3-(4-Chlorophenyl)-1H-pyrazol-5-amine 4-Chlorophenyl (3) ~209.65 Cl less electronegative than Br; reduced steric hindrance
3-tert-Butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine tert-Butyl (3), 4-nitrophenyl (1) ~274.32 Bulky tert-butyl increases steric hindrance; nitro group enhances reactivity

Key Observations :

  • Bromine vs. Chlorine : Bromine’s higher electronegativity and larger atomic radius improve halogen bonding but reduce solubility compared to chlorine analogs .
  • Thienyl vs. Phenyl : Thienyl groups (sulfur-containing) enhance π-stacking interactions in biological systems, whereas phenyl groups offer planar rigidity .

Physicochemical Properties

Compound Name Solubility (HCl Salt) Purity (%) Synthetic Yield (%) Reference
3-(5-Bromo-2-thienyl)-1H-pyrazol-5-amine HCl High (polar solvents) N/A N/A [10]
3-(3-Methoxyphenyl)-1H-pyrazol-5-amine HCl Moderate 95 ~80–85 [8]
3-(4-Chlorophenyl)-1H-pyrazol-5-amine Low 96 ~81–83 [12]
3-tert-Butyl-1-(4-nitrophenyl)-1H-pyrazol-5-amine Low N/A 83 [2]

Notes:

  • Hydrochloride salts generally exhibit higher solubility than free bases.
  • Bulky substituents (e.g., tert-butyl) reduce solubility but improve metabolic stability .

Biological Activity

3-(5-Bromo-2-thienyl)-1H-pyrazol-5-amine hydrochloride is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. Pyrazoles are known for their pharmacological potential, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. This article provides a comprehensive overview of the biological activity of this specific compound, supported by data tables and research findings.

1. Anti-inflammatory Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to 3-(5-Bromo-2-thienyl)-1H-pyrazol-5-amine hydrochloride have shown efficacy in reducing inflammation in various models.

Table 1: Anti-inflammatory Activity Comparison

Compound% Inhibition (at 10 µM)Reference
3-(5-Bromo-2-thienyl)-1H-pyrazol-5-amine hydrochlorideTBDCurrent Study
Diclofenac86.72%
Compound A (similar structure)84.2%

2. Antimicrobial Activity

The antimicrobial effects of pyrazole derivatives have also been extensively studied. The compound has shown promising results against various bacterial strains.

Table 2: Antimicrobial Activity Results

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
E. coliTBDCurrent Study
Staphylococcus aureusTBDCurrent Study
Mycobacterium tuberculosis6.25 µg/mL

3. Anticancer Activity

Pyrazole derivatives, including 3-(5-Bromo-2-thienyl)-1H-pyrazol-5-amine hydrochloride, have been evaluated for their anticancer properties. They exhibit selective cytotoxicity towards various cancer cell lines.

Table 3: Anticancer Activity Data

Cell LineIC50 (µM)Reference
CCRF-CEM (Leukemia)2.23
RPMI-8226 (Multiple Myeloma)2.76

The biological activity of pyrazoles can often be attributed to their ability to inhibit key enzymes involved in inflammatory pathways and cancer progression, such as cyclooxygenase (COX) enzymes and various kinases.

Case Studies and Research Findings

  • Study on Anti-inflammatory Effects : A study examined a series of pyrazole derivatives, including the target compound, using the carrageenan-induced paw edema model in rats. The results indicated significant reduction in edema comparable to standard anti-inflammatory drugs like diclofenac .
  • Antimicrobial Evaluation : Another research project focused on the antimicrobial efficacy of various pyrazole derivatives against Mycobacterium tuberculosis. The tested compounds demonstrated substantial inhibition compared to standard treatments, highlighting their potential as new therapeutic agents .
  • Cytotoxicity Studies : A comprehensive evaluation of cytotoxic effects on different cancer cell lines revealed that certain pyrazole compounds could effectively induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Q & A

Q. Basic

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are critical for verifying the substitution pattern (e.g., bromothienyl at position 3 and amine at position 5). Aromatic protons in the thienyl ring appear as distinct doublets (~6.5–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (expected m/z: 229.097 for the free base, 265.06 including HCl) .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95% is typical for research-grade material) .

How to resolve conflicting spectral data (e.g., NMR vs. mass spectrometry) for this compound?

Advanced
Discrepancies between NMR and MS data often arise from impurities or salt dissociation. Methodological steps include:

  • Sample Preparation : Ensure complete dissolution in deuterated solvents (e.g., DMSO-d6) to avoid solvent artifacts in NMR .
  • Ionization Source Adjustment : For MS, use electrospray ionization (ESI) in positive mode to detect the protonated free base and HCl adducts separately .
  • Cross-Validation : Compare with synthetic intermediates (e.g., bromothienyl precursors) to isolate spectral contributions from the target compound .

What strategies optimize the reaction yield in the presence of bromine substituents?

Advanced
Bromine’s electron-withdrawing nature can hinder nucleophilic substitution. Strategies include:

  • Catalytic Systems : Use Pd-catalyzed coupling (e.g., Suzuki-Miyaura) to introduce the bromothienyl group post-pyrazole formation, minimizing steric interference .
  • Protecting Groups : Temporarily protect the amine with tert-butoxycarbonyl (Boc) during bromination to prevent side reactions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, improving reaction homogeneity .

How to design bioassays to evaluate the compound’s activity based on structural analogs?

Q. Advanced

  • Kinase Inhibition Assays : Use fluorescence-based ATPase assays (e.g., Adapta™ Kinase) to test inhibition, leveraging structural similarities to known kinase inhibitors like LY2784544 .
  • G Protein-Coupled Receptor (GPCR) Screening : Employ β-arrestin recruitment assays (PRESTO-Tango) for GPR39 agonism/antagonism profiling, as seen in analogs with pyrazole cores .
  • Cytotoxicity Profiling : Compare IC50_{50} values against cancer cell lines (e.g., MCF-7) using MTT assays, referencing SAR studies of brominated heterocycles .

How to apply crystallographic methods for structural elucidation using SHELX software?

Q. Advanced

  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) to obtain intensity data. Ensure crystals are free of twinning (check via PLATON) .
  • Structure Solution : Employ SHELXT for direct methods to resolve phase problems. For challenging cases (e.g., disordered Br atoms), use SHELXL’s restraints for anisotropic refinement .
  • Validation : Cross-check bond lengths/angles with Mogul geometry databases. Report R1_1 < 5% and wR2_2 < 12% for high-confidence models .

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